2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid . This step is followed by further functionalization to introduce the benzodiazole and hydrazide moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium dichloroisocyanurate for oxidation, and various reducing agents for reduction reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: The compound’s unique structure allows for exploration of its therapeutic potential in various medical conditions.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: This compound shares the oxadiazole ring structure and exhibits similar energetic properties.
Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: Another compound with an oxadiazole ring, known for its energetic characteristics.
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzodiazole rings, along with the presence of a hydrazide moiety
Properties
Molecular Formula |
C18H13Cl2N7O3 |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl2N7O3/c19-10-5-9(16(29)11(20)6-10)7-22-24-14(28)8-27-13-4-2-1-3-12(13)23-18(27)15-17(21)26-30-25-15/h1-7,29H,8H2,(H2,21,26)(H,24,28)/b22-7- |
InChI Key |
ZEVBDBVKPJSFPW-HOEBFWFUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C\C3=C(C(=CC(=C3)Cl)Cl)O)C4=NON=C4N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)C4=NON=C4N |
Origin of Product |
United States |
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